molecular formula C12H15Cl2NO B1390009 3-[(2,4-Dichlorophenoxy)methyl]piperidine CAS No. 946787-19-5

3-[(2,4-Dichlorophenoxy)methyl]piperidine

Cat. No. B1390009
CAS RN: 946787-19-5
M. Wt: 260.16 g/mol
InChI Key: HVPULUXDBDKPDZ-UHFFFAOYSA-N
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Description

“3-[(2,4-Dichlorophenoxy)methyl]piperidine” is a chemical compound with the molecular formula C12H15Cl2NO and a molecular weight of 260.16 .


Molecular Structure Analysis

The molecular structure of “3-[(2,4-Dichlorophenoxy)methyl]piperidine” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a 2,4-dichlorophenoxy)methyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(2,4-Dichlorophenoxy)methyl]piperidine” include a molecular weight of 260.16 . Unfortunately, other specific physical and chemical properties were not found in the available resources.

Scientific Research Applications

Drug Design and Synthesis

Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Proteomics Research

The compound “3-[(2,4-Dichlorophenoxy)methyl]piperidine” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, identify potential drug targets, and understand disease mechanisms.

Synthesis of Various Piperidine Derivatives

The compound can be used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Antiproliferation and Antimetastatic Effects

Several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo . Although “3-[(2,4-Dichlorophenoxy)methyl]piperidine” is not specifically mentioned, it may have similar properties due to its piperidine structure.

5. Development of Fast and Cost-Effective Methods for Synthesis The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . “3-[(2,4-Dichlorophenoxy)methyl]piperidine” could be used as a starting material or intermediate in these syntheses.

Biological and Pharmacological Activity Studies

Piperidine derivatives are often studied for their biological and pharmacological activities . “3-[(2,4-Dichlorophenoxy)methyl]piperidine” could be used in these studies to understand its effects and potential therapeutic uses.

properties

IUPAC Name

3-[(2,4-dichlorophenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c13-10-3-4-12(11(14)6-10)16-8-9-2-1-5-15-7-9/h3-4,6,9,15H,1-2,5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPULUXDBDKPDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,4-Dichlorophenoxy)methyl]piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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